2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
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Description
2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H31N3O4S and its molecular weight is 409.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment . Another potential target could be the histamine H1 receptor , as suggested by some studies .
Mode of Action
The compound exhibits high specific affinity for its targets, indicating a strong interaction
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it might influence the pathways involving cyclin A/CDK2 , which control cell transition into the S phase and initiation of DNA replication . These pathways, termed “checkpoints,” are crucial for cell cycle regulation .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are yet to be fully characterized. Some studies suggest that it exhibits an acceptable pharmacokinetic profile . This implies that the compound has suitable properties for absorption and distribution in the body, metabolism for bioactivation or detoxification, and excretion to eliminate it from the body .
Result of Action
The compound’s action results in molecular and cellular effects that are still under investigation. Some studies suggest that it may induce apoptosis of tumor cells at certain concentrations . This indicates a potential for therapeutic use in cancer treatment .
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-27-19-8-6-18(7-9-19)22-11-13-23(14-12-22)28(25,26)15-10-21-20(24)16-17-4-2-3-5-17/h6-9,17H,2-5,10-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTNQFUMKSJUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.